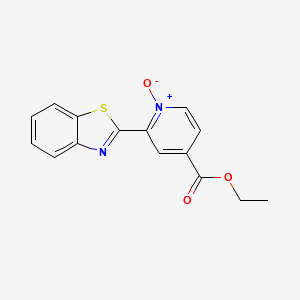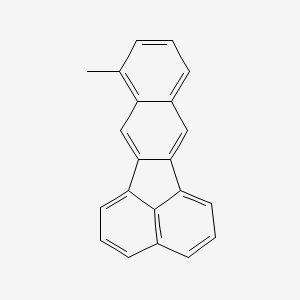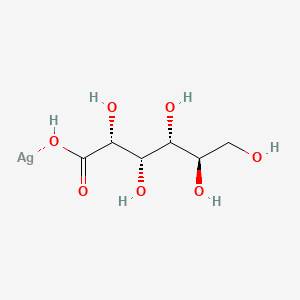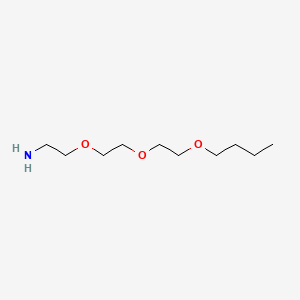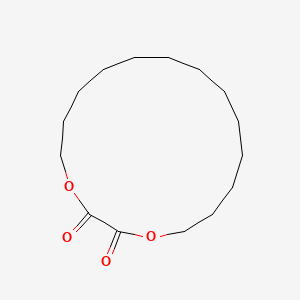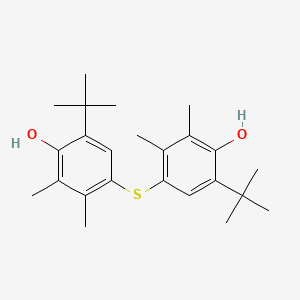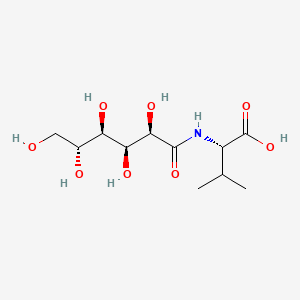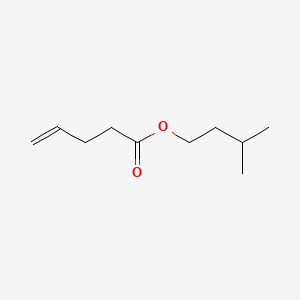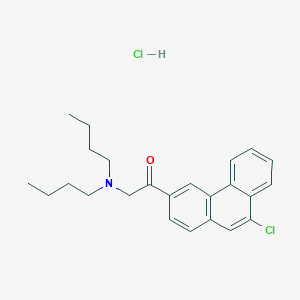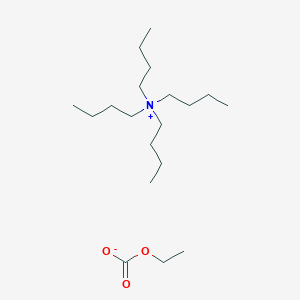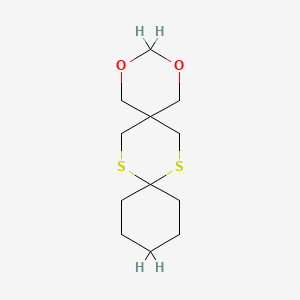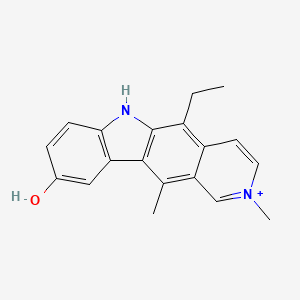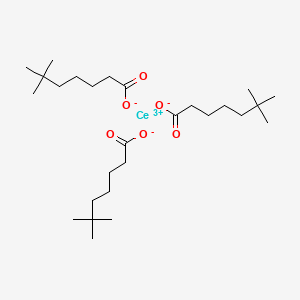
Cerium(3+) neononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) neononanoate is a chemical compound with the molecular formula C₂₇H₅₁CeO₆. It is a cerium salt of neononanoic acid, where cerium is in the +3 oxidation state. This compound is part of the broader category of cerium compounds, which are known for their unique properties and applications in various fields, including catalysis, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(3+) neononanoate can be synthesized through a reaction between cerium(III) nitrate and neononanoic acid. The reaction typically involves dissolving cerium(III) nitrate in a suitable solvent, such as water or ethanol, and then adding neononanoic acid under controlled temperature and pH conditions. The resulting mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cerium(3+) neononanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The neononanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cerium(4+) compounds, while reduction can regenerate cerium(3+) compounds .
Scientific Research Applications
Cerium(3+) neononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes
Mechanism of Action
The mechanism of action of cerium(3+) neononanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox activity allows it to scavenge reactive oxygen species (ROS) and exhibit antioxidant properties. The compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Cerium(3+) acetate
- Cerium(3+) chloride
- Cerium(3+) nitrate
- Cerium(4+) oxide
Uniqueness
Cerium(3+) neononanoate is unique due to its specific ligand, neononanoate, which imparts distinct chemical and physical properties compared to other cerium compounds.
Properties
CAS No. |
93920-14-0 |
|---|---|
Molecular Formula |
C27H51CeO6 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
cerium(3+);6,6-dimethylheptanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-9(2,3)7-5-4-6-8(10)11;/h3*4-7H2,1-3H3,(H,10,11);/q;;;+3/p-3 |
InChI Key |
GUFQDAZYAZQVQV-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


